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Compound of Interest

Compound Name:
Methyl 5-hydroxy-4-methoxy-2-

nitrobenzoate

Cat. No.: B1455259 Get Quote

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-hydroxy-4-methoxy-2-
nitrobenzoate

This guide provides a comprehensive technical overview of Methyl 5-hydroxy-4-methoxy-2-
nitrobenzoate, a pivotal intermediate in modern organic and medicinal chemistry. Designed for

researchers, scientists, and drug development professionals, this document moves beyond a

simple recitation of facts to explore the causality behind its chemical behavior, synthesis, and

application. We will delve into its structural characterization, reactivity, and the practical

considerations essential for its effective use in a laboratory setting.

Core Molecular Identity and Physicochemical Profile
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (CAS No: 215659-03-3) is a polysubstituted

aromatic ester.[1] Its structure, featuring a delicate balance of electron-donating (hydroxyl,

methoxy) and electron-withdrawing (nitro, methyl ester) groups, imparts a unique reactivity

profile that makes it a valuable precursor in multi-step syntheses.[2][3] It is particularly noted as

a useful compound for producing raw materials for pharmaceuticals and agricultural chemicals.

[4]

The strategic placement of these functional groups dictates the molecule's electronic and steric

properties, influencing everything from its melting point to its role as a key building block in the

synthesis of complex therapeutic agents, such as anti-tumor drugs.[2][5]
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Table 1: Key Physicochemical Properties

Property Value Source(s)

IUPAC Name
methyl 5-hydroxy-4-
methoxy-2-nitrobenzoate

[1]

CAS Number 215659-03-3 [1]

Molecular Formula C₉H₉NO₆ [1]

Molecular Weight 227.17 g/mol [1]

Appearance
White crystal or crystalline

powder
[2]

Melting Point ~81-84 °C [2]

Boiling Point
419.5 ± 45.0 °C at 760 mmHg

(Predicted)
[6]

Density 1.4 ± 0.1 g/cm³ (Predicted) [6]

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water |[2] |

Synthesis and Purification: A Practical Workflow
The synthesis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is most commonly achieved

through the esterification of its corresponding carboxylic acid, 5-hydroxy-4-methoxy-2-

nitrobenzoic acid. This approach is favored for its high yield and straightforward execution.

The choice of an acid catalyst, such as concentrated sulfuric acid, is critical. It protonates the

carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and

thus more susceptible to nucleophilic attack by methanol. The reaction is typically driven to

completion by using an excess of methanol, which also serves as the solvent, and by removing

the water formed during the reaction.
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Caption: Workflow for Fischer Esterification Synthesis.
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Experimental Protocol: Fischer Esterification
This protocol is based on established methods for the synthesis of aromatic esters.[4]

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 5-hydroxy-4-methoxy-2-nitrobenzoic acid (e.g., 10.0 g, 46.9 mmol).

Reagent Addition: Add methanol (100 mL) to the flask, followed by the slow, careful addition

of concentrated sulfuric acid (2.5 mL). The excess methanol serves as both reactant and

solvent.

Reaction Execution: Heat the mixture to a gentle reflux (approximately 65-70°C) and

maintain this temperature with stirring. The reaction progress should be monitored by Thin

Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically several

hours).

Work-up: After completion, allow the reaction mixture to cool to room temperature. Reduce

the volume of the solvent by approximately half using a rotary evaporator.

Isolation: Pour the concentrated mixture into ice-cold water (200 mL). The product will

precipitate as a pale yellow solid.

Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold

water to remove any residual acid, followed by a wash with a cold, non-polar solvent like

diethyl ether to remove soluble impurities.[4]

Drying: Dry the purified solid under vacuum to yield Methyl 5-hydroxy-4-methoxy-2-
nitrobenzoate.[4] For enhanced purity, recrystallization from methanol can be performed.

Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following spectral data are predicted

based on the known effects of the substituent groups on a benzene ring and data from

analogous compounds.[7][8]

Table 2: Predicted Spectroscopic Data
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Technique Feature
Expected Chemical
Shift / Wavenumber

Rationale

¹H NMR Aromatic H (C3-H) ~6.8 - 7.0 ppm (s)
Singlet, shielded
by adjacent -OH
and -OCH₃ groups.

Aromatic H (C6-H) ~7.5 - 7.7 ppm (s)

Singlet, deshielded by

adjacent -NO₂ and

ester groups.

-OCH₃ (methoxy) ~3.9 - 4.1 ppm (s)

Typical range for an

aromatic methoxy

group.

-COOCH₃ (ester) ~3.8 - 4.0 ppm (s)
Typical range for a

methyl ester.

-OH (hydroxyl)
~5.5 - 6.5 ppm (s,

broad)

Variable,

concentration-

dependent, broad due

to hydrogen bonding.

¹³C NMR C=O (ester) ~165 - 170 ppm
Characteristic for an

ester carbonyl carbon.

Aromatic C-O ~145 - 155 ppm

Carbons attached to

hydroxyl and methoxy

groups.

Aromatic C-N ~140 - 150 ppm
Carbon attached to

the nitro group.

Aromatic C-H ~110 - 125 ppm
Aromatic carbons

bonded to hydrogen.

-OCH₃ carbons ~55 - 60 ppm
Methoxy and methyl

ester carbons.

IR Spec. O-H stretch 3200 - 3500 cm⁻¹

(broad)

Intramolecular

hydrogen bonding of
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Technique Feature
Expected Chemical
Shift / Wavenumber

Rationale

the phenolic hydroxyl

group.

C-H stretch (aromatic) ~3100 cm⁻¹
Aromatic C-H

vibrations.

C=O stretch (ester) 1720 - 1740 cm⁻¹

Strong absorption

characteristic of the

ester carbonyl.

N-O stretch

(asymmetric)
1520 - 1560 cm⁻¹

Characteristic strong

absorption for the nitro

group.

N-O stretch

(symmetric)
1340 - 1370 cm⁻¹

Characteristic strong

absorption for the nitro

group.

| Mass Spec. | Molecular Ion (M⁺) | m/z = 227 | Corresponds to the molecular weight of the

compound. |

Reactivity and Synthetic Utility
The true value of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate lies in the differential

reactivity of its functional groups, allowing for selective chemical transformations.

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using

standard reducing agents like powdered iron in acetic acid, tin(II) chloride, or catalytic

hydrogenation (e.g., H₂/Pd-C).[9] This transformation is a cornerstone of its utility, as the

resulting aniline derivative is a key precursor for building heterocyclic rings, a common motif

in pharmacologically active molecules.[9][10]

Reactions at the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can be

easily alkylated (e.g., Williamson ether synthesis) or acylated to introduce a variety of side

chains. This allows for molecular diversification and the modulation of properties like

solubility and biological target affinity.
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Hydrolysis of the Ester: The methyl ester can be saponified using a base (e.g., NaOH, KOH)

or hydrolyzed under acidic conditions to revert to the parent carboxylic acid.[11] This allows

for subsequent reactions, such as amide bond formation.

Methyl 5-hydroxy-4-methoxy-
2-nitrobenzoate

Methyl 2-amino-5-hydroxy-
4-methoxybenzoate

Reduction
(e.g., Fe/AcOH)

Alkylated Product
(Ether at C5)

Alkylation
(e.g., R-X, Base)

5-hydroxy-4-methoxy-
2-nitrobenzoic acid

Hydrolysis
(e.g., NaOH, then H₃O⁺)

Click to download full resolution via product page

Caption: Key Reactivity Pathways of the Title Compound.

Applications in Drug Discovery and Development
This compound is not merely an academic curiosity; it is a commercially relevant intermediate.

[12] Its primary application is as a building block in the synthesis of pharmaceuticals.

Anticancer Agents: It is a documented intermediate in the synthesis of Gefitinib, an EGFR

inhibitor used in the treatment of certain types of non-small cell lung cancer.[2][5][9] The

synthesis leverages the reduction of the nitro group followed by the construction of the

quinazoline core.

Antiviral and Other Therapeutics: The structural motif is valuable for developing a range of

therapeutic agents.[2] The ability to selectively modify the amine (from the nitro group), the

hydroxyl, and the ester/acid functionalities provides a versatile scaffold for generating

libraries of compounds for screening against various biological targets.

Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is mandatory.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat, when handling the compound.[2][13]

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.[2]

Contact: Avoid contact with skin and eyes, as it may cause irritation. In case of accidental

contact, rinse immediately with copious amounts of water and seek medical advice if

irritation persists.[2][13]

Storage: The compound is relatively stable at room temperature but should be stored in a

cool, dry, and dark place in a tightly sealed container to protect it from light and moisture.[2]

Disposal: Dispose of the chemical and its container in accordance with local, state, and

federal regulations. Avoid release into the environment.

Conclusion
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is a highly functionalized and synthetically

versatile molecule. Its value is derived not from its intrinsic biological activity, but from its role

as a sophisticated building block. The strategic arrangement of its functional groups allows for

a series of selective and high-yield transformations, making it an indispensable intermediate in

the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. A

thorough understanding of its chemical properties, reactivity, and handling requirements is

essential for any researcher aiming to leverage its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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